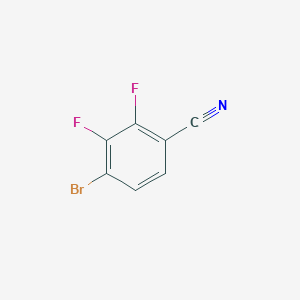

4-Bromo-2,3-difluorobenzonitrile

描述

Significance of Halogenated Benzonitriles in Contemporary Organic Synthesis and Materials Science

Halogenated benzonitriles are a class of organic compounds that have garnered considerable attention in modern organic synthesis and materials science. researchgate.net The presence of halogen atoms and a nitrile group on the aromatic ring imparts unique electronic properties and reactivity to these molecules. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a fundamental transformation in organic chemistry. This reactivity allows for the introduction of a wide range of functional groups, making halogenated benzonitriles versatile building blocks for the construction of more complex molecular architectures.

Research Relevance of 4-Bromo-2,3-difluorobenzonitrile as a Synthetic Precursor and Advanced Intermediate

This compound (C₇H₂BrF₂N) serves as a crucial precursor and advanced intermediate in a variety of synthetic applications. nih.govbldpharm.com Its trifunctional nature, possessing a bromine atom, two fluorine atoms, and a nitrile group, allows for a sequence of selective chemical transformations. The bromine atom is particularly useful for participating in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. This enables the facile introduction of diverse aryl or vinyl substituents at the 4-position of the benzonitrile (B105546) ring.

The fluorine atoms at the 2- and 3-positions, in addition to influencing the reactivity of the aromatic ring, can be retained in the final product to impart desirable properties such as increased metabolic stability in pharmaceutical candidates or altered electronic properties in materials. iucr.org The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of this compound. For example, the reduction of the nitrile group provides access to benzylamines, while hydrolysis yields benzoic acids, both of which are important functionalities in medicinal chemistry and materials science.

Interactive Data Table: Physicochemical Properties of this compound nih.govsigmaaldrich.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 126163-58-4 |

| Molecular Formula | C₇H₂BrF₂N |

| Molecular Weight | 218.00 g/mol |

| Boiling Point | 51-52 °C |

| Physical Form | Solid-Powder |

Overview of Current Research Trajectories and Future Opportunities Pertaining to this compound

Current research involving this compound is largely focused on its application as a key building block in the synthesis of high-value organic molecules. In medicinal chemistry, it is utilized in the construction of complex heterocyclic scaffolds that are of interest for the development of new therapeutic agents. nih.gov The specific substitution pattern of this compound allows for the precise introduction of substituents that can interact with biological targets.

In materials science, this compound is being explored for the synthesis of novel liquid crystals and organic semiconductors. chemicalbook.com The unique combination of halogens and the nitrile group can lead to materials with desirable properties such as high charge carrier mobility and specific liquid crystalline phases. For instance, a related compound, 4-bromo-2,6-difluorobenzonitrile (B47616), has been investigated as an additive to improve the performance and stability of perovskite solar cells. rsc.org

Future opportunities for this compound are expected to expand as chemists continue to devise new synthetic methodologies that can leverage its unique reactivity. The development of more selective and efficient methods for the transformation of its functional groups will undoubtedly open up new avenues for its use in the synthesis of increasingly complex and functional molecules. Furthermore, as the demand for advanced materials with tailored properties continues to grow, the role of versatile building blocks like this compound is set to become even more prominent.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPYJIMXMPQSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599648 | |

| Record name | 4-Bromo-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-58-4 | |

| Record name | 4-Bromo-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126163-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 2,3 Difluorobenzonitrile and Its Analogs

Regioselective Halogenation and Fluorination Strategies

Regioselectivity is paramount in the synthesis of complex aromatic molecules. The electronic effects of existing substituents on the aromatic ring dictate the position of subsequent functionalization. For precursors to 4-Bromo-2,3-difluorobenzonitrile, this involves navigating the directing effects of fluorine, bromine, and nitrile groups to install substituents at the desired positions.

The Halogen Exchange (Halex) reaction is a powerful and industrially significant method for introducing fluorine atoms into aromatic rings. gchemglobal.com The process involves a nucleophilic aromatic substitution where a chloride or bromide atom on an electron-deficient aromatic ring is replaced by a fluoride (B91410) ion. gchemglobal.comwikipedia.org This method is particularly effective for synthesizing fluorinated benzonitriles, as the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack. gchemglobal.com A notable commercial application of this process is the synthesis of 2,6-difluorobenzonitrile (B137791) from 2,6-dichlorobenzonitrile. wikipedia.org

The choice of fluorinating agent is critical to the success of the Halex reaction. While various alkali metal fluorides can be used, potassium fluoride (KF) is often preferred due to its low cost and ready availability. google.comresearchgate.net However, the high lattice energy and low solubility of KF in organic solvents present significant challenges. researchgate.net To enhance its reactivity, KF must be used in a completely anhydrous state, often achieved through methods like spray-drying. Cesium fluoride (CsF) is more reactive than KF but is considerably more expensive, limiting its use in large-scale industrial processes. researchgate.net Sodium fluoride is generally less reactive than potassium fluoride. google.com The optimization of the fluoride source is a balance between reactivity, cost, and process scalability.

| Fluoride Reagent | Common Advantages | Common Disadvantages |

| Potassium Fluoride (KF) | Low cost, readily available researchgate.net | Low solubility, high lattice energy, requires anhydrous conditions researchgate.net |

| Cesium Fluoride (CsF) | Higher reactivity than KF google.com | High cost, hygroscopic |

| Sodium Fluoride (NaF) | Low cost | Lower reactivity than KF google.com |

The solvent system plays a crucial role in the Halex reaction by influencing the solubility and nucleophilicity of the fluoride salt. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and sulfolane (B150427) are typically required. wikipedia.orgtaylorandfrancis.com These solvents are effective because they strongly solvate the cation (e.g., K+) of the fluoride salt while poorly solvating the fluoride anion. This leaves the fluoride anion relatively "naked" and highly nucleophilic, thus increasing the reaction rate. quora.com Research has shown that the choice of solvent can dramatically impact yield; for instance, in certain Halex reactions, DMSO has been found to produce significantly higher yields compared to DMF and sulfolane. gchemglobal.com The reaction conditions often necessitate high temperatures, typically between 150-250 °C, to facilitate the exchange. wikipedia.org

| Solvent | Type | Key Role in Halex Reactions |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Enhances fluoride nucleophilicity; can lead to dramatically higher yields gchemglobal.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Common solvent for dissolving reactants and enhancing fluoride reactivity wikipedia.org |

| Sulfolane | Polar Aprotic | High-boiling solvent used for high-temperature reactions google.comgoogle.com |

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are themselves generated from aromatic amines. wikipedia.org This transformation is a cornerstone of aromatic chemistry because it allows for the introduction of substituents that are not easily installed through direct electrophilic substitution. organic-chemistry.org The reaction is particularly useful for introducing bromine onto a pre-functionalized aromatic ring.

The process begins with the diazotization of an aromatic amine, such as a difluoroaniline derivative, using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). guidechem.commasterorganicchemistry.com The resulting aryl diazonium salt is a highly reactive intermediate. In the subsequent step, this intermediate is treated with a copper(I) salt, such as copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) by a bromide ion. wikipedia.orgnih.gov This radical-nucleophilic aromatic substitution mechanism is highly effective for producing aryl bromides in good yields. wikipedia.org This strategy has been successfully applied to the synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616) from 2,6-difluoroaniline, demonstrating its utility in preparing analogs of the target compound. chemicalbook.compatsnap.com

Direct aromatic halogenation is another fundamental strategy for introducing halogen atoms onto a benzene (B151609) ring. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. youtube.com For the introduction of bromine, the reaction typically requires molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comyoutube.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that can be attacked by the electron-rich aromatic ring. youtube.com

However, the regiochemical outcome of direct halogenation is dictated by the electronic properties of the substituents already present on the ring. In the case of a difluorobenzonitrile precursor, the two fluorine atoms and the electron-withdrawing nitrile (-CN) group all deactivate the ring towards electrophilic attack. This deactivation makes direct halogenation challenging and requires forcing conditions. Furthermore, these groups act as directors, influencing the position of the incoming electrophile. Careful control of the reaction mechanism, including the choice of catalyst, solvent, and temperature, is essential to achieve the desired regioselectivity and introduce the bromine atom at the correct position to form the 4-bromo isomer.

Halogen Exchange Reactions (Halex) in Fluorinated Benzonitrile (B105546) Synthesis

Organometallic-Catalyzed Coupling Approaches

Organometallic-catalyzed coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct route to functionalized aromatic compounds like this compound. These methods are characterized by their high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyanation and Cross-Coupling Reactions of Halogenated Arenes

Palladium-catalyzed reactions are central to modern organic synthesis, particularly for the construction of complex aromatic systems. The versatility of palladium catalysts allows for a range of transformations, including the introduction of a nitrile group (cyanation) and the formation of new carbon-carbon bonds (cross-coupling) on halogenated aromatic rings.

The first palladium-catalyzed cyanation method was reported four decades ago. nih.gov A significant challenge in these reactions is the potential for catalyst deactivation by cyanide, which can poison the palladium intermediates in the catalytic cycle. nih.gov To circumvent this, strategies such as the use of reducing agents or leveraging the low solubility of certain cyanide salts in organic solvents have been developed. nih.gov For instance, potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic cyanide source, has been successfully employed in palladium-catalyzed cyanations of aryl bromides. organic-chemistry.org

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, have been extensively developed for the functionalization of aryl halides. researchgate.netwikipedia.orgnobelprize.org These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnobelprize.orgnih.gov The chemoselectivity of these reactions in polyhalogenated arenes is a critical aspect, often controlled by the relative reactivity of the different carbon-halogen bonds (C-I > C-OTf ≈ C-Br > C-Cl). nih.gov However, this trend is not always predictable and can be influenced by a complex interplay of factors including the ligand, catalyst, substrate, and reaction conditions. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. nobelprize.orgnih.gov This step is often the rate-determining step and is influenced by the nature of the halogen and the electronic properties of the aromatic ring.

Transmetalation: The organopalladium(II) halide then undergoes transmetalation with an organometallic reagent (e.g., organoboron in Suzuki-Miyaura coupling), where the organic group from the organometallic reagent replaces the halide on the palladium center. nobelprize.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.orgnih.gov

In the context of cyanation, the mechanism is similar, with a cyanide source acting as the nucleophile. However, the strong binding of cyanide to palladium can lead to the formation of stable palladium-cyanide complexes, which can inhibit the catalytic cycle. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the intricacies of these mechanisms. For instance, in palladium-catalyzed C-H activation reactions involving a nitrile-containing template, DFT investigations have elucidated a concerted metalation-deprotonation (CMD) pathway as the rate- and regioselectivity-determining step. pkusz.edu.cnnih.gov These studies have also highlighted the potential involvement of different catalytic species, such as monomeric, dimeric, and even heterodimeric palladium complexes, depending on the reaction conditions. pkusz.edu.cnnih.gov

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, as it significantly influences the catalyst's stability, activity, and selectivity. nih.govnih.gov Sterically bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and dialkylbiaryl phosphines, have proven to be highly effective in a wide range of coupling reactions. nih.govsemanticscholar.org These ligands promote the formation of monoligated palladium species, which are highly reactive in the oxidative addition step. semanticscholar.org

The development of pre-catalysts, which are stable palladium(II) complexes that are readily reduced in situ to the active Pd(0) species, has also been a significant advancement. nih.gov These pre-catalysts offer improved stability and handling compared to air-sensitive Pd(0) complexes. nih.gov High-throughput experimentation has become a valuable tool for the rapid screening and optimization of catalyst/ligand/base/solvent combinations for specific transformations. organic-chemistry.org

| Catalyst System Component | Role in Optimization | Key Examples |

| Palladium Pre-catalyst | Provides a stable and easily handled source of the active catalyst. | Palladacycles, [(allyl)PdCl]2, Pd(OAc)2 |

| Ligand | Influences catalyst activity, stability, and selectivity. | Bulky biarylphosphines, N-heterocyclic carbenes (NHCs) |

| Base | Facilitates the transmetalation step and neutralizes acid byproducts. | K3PO4, Cs2CO3, KOAc |

| Solvent | Affects solubility of reagents and catalyst, and can influence reaction rate. | Dioxane, THF, MeCN, DMAC |

Nickel-Catalyzed Carbon-Cyanide Bond Activation Studies on Fluorinated Benzonitriles

Nickel-based catalysts have emerged as a powerful and often more economical alternative to palladium for various cross-coupling reactions. nih.gov Nickel catalysts are particularly effective in activating challenging C-CN bonds in aromatic nitriles.

Studies on the reaction of fluorinated benzonitriles with nickel(0) complexes have shown that the reaction initially forms an η2-nitrile complex, which then converts to the C-CN bond activation product. acs.orgresearchgate.net The stability of these C-C bond activation products is significantly influenced by the position of the fluorine substituents on the aromatic ring. acs.orgresearchgate.net

Research has demonstrated a strong stabilizing effect from ortho-fluoro substituents. acs.orgresearchgate.netutrgv.edu Density functional theory (DFT) calculations have quantified this stabilization, showing a significant increase in the stability of the C-CN oxidative addition products for each ortho-fluoro group present. utrgv.edu In contrast, meta-fluoro substituents have a much smaller stabilizing effect. acs.orgresearchgate.net This "ortho-fluoro effect" is attributed to electronic interactions between the fluorine atoms and the nickel center. acs.org

| Substituent Position | Stabilization Energy per Substituent (kcal/mol) | Reference |

| ortho-Fluoro | -6.6 | acs.orgresearchgate.netutrgv.edu |

| meta-Fluoro | -1.8 | acs.orgresearchgate.net |

| ortho-Trifluoromethyl | -7.4 (for the first group) | utrgv.edu |

These findings are crucial for the rational design of nickel-catalyzed reactions involving fluorinated benzonitriles, as they allow for the prediction and control of reactivity based on the substitution pattern of the starting material.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Benzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org The presence of fluorine atoms and a nitrile group in dihalobenzonitriles makes them excellent substrates for SNAr reactions.

Mechanistic Pathways of SNAr Reactions on Dihalobenzonitriles

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. youtube.com

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is stabilized by resonance, particularly by electron-withdrawing groups positioned ortho or para to the site of attack. wikipedia.org

Elimination of the Leaving Group: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com

While the two-step mechanism is widely accepted, theoretical studies have also suggested the possibility of a single-step, concerted mechanism in some cases. researchgate.net The actual pathway can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern of the aromatic ring. researchgate.net

Metal catalysis can also play a role in SNAr reactions. Lewis acidic metals can coordinate to heteroatoms in the aromatic ring, withdrawing electron density and further activating the ring towards nucleophilic attack. acsgcipr.org This approach is distinct from transition-metal catalyzed cross-coupling as it does not involve oxidative addition into the carbon-halogen bond. acsgcipr.org

Stereoelectronic Effects of Fluoro and Bromo Substituents on SNAr Reactivity

The reactivity of an aromatic ring in an SNAr reaction is profoundly influenced by the stereoelectronic properties of its substituents. In this compound, the two fluorine atoms and the bromine atom play a crucial role in activating the ring towards nucleophilic attack. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which is a key factor in stabilizing the negative charge that develops in the aromatic ring during the reaction, whether in a Meisenheimer intermediate or a concerted transition state.

Microwave-Assisted SNAr Reactions for Enhanced Reaction Kinetics

To overcome the often-high activation barriers of SNAr reactions and to improve reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to drastically reduced reaction times and often improved yields compared to conventional heating methods. researchgate.net

This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher temperatures being reached more quickly and safely than with traditional methods. Microwave-assisted SNAr reactions have been successfully applied to the synthesis of a variety of compounds, including asymmetrical diaryl ethers. researchgate.net The application of this technology to the synthesis of this compound and its derivatives can offer a more rapid and efficient route to these valuable compounds.

For example, a one-pot, microwave-assisted tandem deprotection/SNAr reaction has been developed for the synthesis of diaryl ethers, showcasing the potential of this technique to streamline multi-step synthetic sequences. researchgate.net

Solid-State Mechanochemical Protocols for Aromatic Fluorination

In the quest for more sustainable chemical processes, mechanochemistry has gained prominence as a solvent-free or low-solvent synthetic method. dtu.dkresearchgate.net Solid-state mechanochemical protocols, often employing ball milling, have been developed for aromatic fluorination. dtu.dkrsc.orgrsc.org These methods offer a rapid, practical, and environmentally friendly alternative to traditional solution-based fluorination reactions. rsc.orgrsc.org

A notable advantage of mechanochemical synthesis is the elimination of bulk, often toxic and high-boiling, solvents, which simplifies purification and reduces environmental impact. rsc.orgrsc.org These reactions can often be carried out under ambient conditions without the need for an inert atmosphere. rsc.org The combination of mechanochemistry with piezoelectric materials as redox catalysts has further expanded the scope of these solid-state transformations. dtu.dkresearchgate.net Such protocols have the potential for widespread application in the preparation of fluorine-containing molecules, including precursors to this compound.

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design chemical processes that are safer, more energy-efficient, and generate less waste. wjpmr.com In the context of synthesizing halogenated benzonitriles, a key focus has been on replacing hazardous reagents and solvents with more environmentally benign alternatives. wjpmr.com

Development of Environmentally Benign Solvents and Reaction Media (e.g., Ionic Liquids, Water)

A significant aspect of green chemistry is the selection of appropriate solvents, as they often constitute the largest proportion of waste in a chemical process. ijsr.net This has led to a surge in research on alternative reaction media that are less toxic and more sustainable than traditional volatile organic compounds (VOCs).

Ionic Liquids (ILs) have emerged as promising "designer solvents" due to their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.netijbsac.org Their properties can be tuned by modifying the cation and anion, allowing for the design of ILs with specific functionalities. researchgate.net ILs have been successfully employed in the synthesis of benzonitriles, where they can act as a co-solvent, catalyst, and phase-separation agent, thereby simplifying the reaction and purification process. rsc.orgresearchgate.netrsc.org The recyclability of ionic liquids further enhances their green credentials. rsc.orgrsc.org

Water , as an abundant, non-toxic, and non-flammable solvent, represents an ideal green reaction medium. ijsr.net While the low solubility of many organic compounds in water can be a limitation, various strategies have been developed to overcome this, such as the use of phase-transfer catalysts or performing reactions at elevated temperatures.

The following table summarizes the key features of these green solvents in the context of halogenated benzonitrile synthesis:

| Solvent Type | Key Advantages | Potential Applications in Halogenated Benzonitrile Synthesis |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties, recyclability | Can act as solvent, catalyst, and separation medium in SNAr and other reactions. |

| Water | Non-toxic, non-flammable, abundant, low cost | Can be used as a solvent for certain reactions, particularly with water-soluble reagents or under specific conditions. |

The adoption of these green chemistry principles and alternative solvents is crucial for the development of sustainable and environmentally responsible methods for the synthesis of this compound and other halogenated aromatic compounds.

Implementation of Catalyst-Free and Solvent-Free Methodologies

The principles of green chemistry encourage the reduction or elimination of catalysts, especially those based on heavy metals, and volatile organic solvents to minimize environmental impact. While specific catalyst-free and solvent-free methods for this compound are not extensively documented, methodologies for its analogs highlight a trend towards more environmentally benign processes.

A notable example is the preparation of the analog 4-Bromo-2,6-difluorobenzonitrile . A patented method avoids the use of highly toxic reagents like potassium cyanide and corrosive substances such as bromine and sulfuric acid, which are common in traditional routes. patsnap.comgoogle.com This synthesis involves the reaction of 4-Bromo-2,6-difluorobenzaldehyde with oxammonium hydrochloride, using formic acid which serves a dual role as a solvent and a dehydrating agent. google.comvulcanchem.com The reaction proceeds by heating the mixture under reflux for approximately 10 hours. google.com This approach, while not entirely solvent-free, represents a significant step forward by eliminating the need for a metal catalyst and avoiding hazardous materials. patsnap.com Research into ionic liquids also shows promise, as they can function as recyclable reaction media and catalysts, potentially simplifying separation processes and reducing waste. researchgate.net

| Reactants | Reagents/Solvents | Conditions | Outcome | Reference |

| 4-Bromo-2,6-difluorobenzaldehyde, Oxammonium Hydrochloride | Formic Acid | Reflux, 10 hours | Catalyst-free formation of 4-Bromo-2,6-difluorobenzonitrile | google.com |

Energy-Efficient Synthetic Procedures and Process Intensification

Energy efficiency and process intensification are key to developing sustainable and economically viable chemical manufacturing. aiche.orgccdcindia.com Process intensification aims to create smaller, cleaner, and more energy-efficient technologies by redesigning reactors and processes. aiche.orgvapourtec.com This can involve using continuous flow systems, microreactors, and integrating reaction and separation steps to dramatically reduce equipment size, energy consumption, and waste. aiche.orgunito.it

The synthesis of 4-Bromo-2,6-difluorobenzonitrile from 3,5-difluorobromobenzene is designed for low cost and mass production, indicative of an efficient process. patsnap.com The purification protocol, which involves distillation followed by cooling and suction filtration, is less energy-intensive than chromatographic methods. patsnap.comgoogle.com

Advanced process intensification technologies, such as microreactors, offer significant advantages like superior heat and mass transfer, which can improve reaction safety, conversion rates, and reproducibility. ccdcindia.comunito.it While the direct application of microreactors to this compound synthesis is not yet widely published, their use in other fine chemical production processes, such as nitration reactions, demonstrates their potential. ccdcindia.com These technologies allow for reactions to be run under more extreme conditions (higher temperatures and pressures) with greater control, which can lead to enhanced yields and selectivity. vapourtec.com

| Technology | Principle | Potential Benefits for Benzonitrile Synthesis | Reference |

| Process Design | Use of inexpensive starting materials; simple distillation and filtration for purification. | Lowers overall production cost and energy consumption, suitable for mass production. | patsnap.com |

| Microreactors | Continuous flow systems with small channel dimensions. | Improved heat/mass transfer, enhanced safety, higher yields, better reproducibility. | ccdcindia.comunito.it |

| Alternative Energy | Use of microwaves or ultrasound to promote reactions. | Significant acceleration of reaction rates, leading to energy savings and lower costs. | aiche.org |

Synthesis of Specific Isomers and Precursors for this compound

The precise arrangement of functional groups on the benzonitrile ring is critical for its subsequent use in complex molecular synthesis. Therefore, the controlled synthesis of specific isomers and their precursors is of paramount importance.

A key precursor for many fluorinated bromo-benzonitriles is 3,5-difluorobromobenzene . patsnap.com This starting material can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction, which involves diazotization followed by reaction with cuprous bromide (CuBr) and hydrobromic acid (HBr). google.comgoogle.com

From 3,5-difluorobromobenzene , the intermediate 4-Bromo-2,6-difluorobenzaldehyde can be prepared. patsnap.com This aldehyde is a versatile building block itself and is crucial for the synthesis of the corresponding nitrile. chemimpex.com The conversion to 4-Bromo-2,6-difluorobenzonitrile is then achieved, as previously described, by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. google.comvulcanchem.com This multi-step process, starting from a readily available aniline (B41778) derivative, allows for the specific construction of the desired isomer.

| Target Compound | Precursor(s) | Key Reagents/Reaction | Description | Reference |

| 3,5-difluorobromobenzene | 3,5-difluoroaniline | NaNO₂, HBr, CuBr | Sandmeyer reaction involving diazotization of the aniline precursor. | google.comgoogle.com |

| 4-Bromo-2,6-difluorobenzaldehyde | 3,5-difluorobromobenzene | n-Butyllithium, DMF | Formylation of the brominated precursor. | patsnap.com |

| 4-Bromo-2,6-difluorobenzonitrile | 4-Bromo-2,6-difluorobenzaldehyde | Oxammonium hydrochloride, Formic acid | Conversion of the aldehyde to the nitrile. | patsnap.comgoogle.com |

Iii. Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Difluorobenzonitrile

Nucleophilic Reactivity of the Nitrile Group and Aromatic Ring

The presence of a nitrile group and fluorine atoms on the benzene (B151609) ring significantly influences the nucleophilic reactivity of 4-bromo-2,3-difluorobenzonitrile. These electron-withdrawing groups activate the aromatic ring towards nucleophilic attack, while the nitrile group itself can also participate in reactions.

The electron-withdrawing nature of the nitrile and fluorine substituents creates distinct electrophilic sites on the this compound molecule. The carbon atom of the nitrile group is inherently electrophilic and susceptible to attack by nucleophiles. Furthermore, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effect of the substituents. Computational studies, such as DFT calculations, can be employed to predict the most likely sites for nucleophilic attack by evaluating the relative stabilities of potential intermediates, known as Meisenheimer complexes. researchgate.net These calculations help in understanding the regioselectivity of such reactions.

In nucleophilic aromatic substitution reactions of polysubstituted aromatic compounds, the position of attack is governed by the nature and position of the substituents. For this compound, the fluorine atoms and the nitrile group activate the ring for nucleophilic attack. The bromine atom, being a good leaving group, is a primary site for substitution. Research on related compounds like 4-bromo-5-nitrophthalonitrile has shown that the bromine atom exhibits high reactivity towards nucleophiles. researchgate.net The regioselectivity of the attack is influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. The chemoselectivity, whether the nitrile group or a ring position is attacked, depends on the nature of the nucleophile and the reaction conditions.

Electrophilic Reactivity and Aromatic Substitution Patterns

While the electron-withdrawing groups in this compound primarily activate the ring for nucleophilic substitution, electrophilic aromatic substitution is generally disfavored. The deactivating nature of the nitrile and fluoro substituents makes the benzene ring less susceptible to attack by electrophiles. When such reactions do occur, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on this compound serves as a key functional group for participating in various palladium-catalyzed cross-coupling reactions. ossila.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom of this compound readily undergoes Suzuki-Miyaura coupling with boronic acids or their esters to form biaryl compounds. This reaction is a powerful tool for constructing complex molecular architectures. nih.govnih.gov Similarly, the Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynes. organic-chemistry.orgthieme-connect.de

Table 1: Examples of Carbon-Carbon Bond Forming Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Palladium catalyst, Base | Biaryl nitrile |

| Sonogashira Coupling | This compound, Terminal alkyne | Palladium catalyst, Copper(I) cocatalyst, Base | Arylalkyne |

This table provides generalized examples. Specific catalysts, bases, and reaction conditions can vary.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. In this reaction, the bromine atom of this compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a base. chemspider.com This reaction is crucial for the synthesis of various nitrogen-containing compounds.

Table 2: Example of Carbon-Heteroatom Bond Forming Cross-Coupling Reaction

| Reaction Name | Reactants | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | This compound, Amine (R-NH2) | Palladium catalyst, Base | N-Aryl amine |

This table provides a generalized example. Specific catalysts, ligands, bases, and reaction conditions can vary.

Radical Reactions and Mechanistic Pathways Involving Radical Intermediates

While specific studies on the radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest potential reaction pathways. The presence of the C-Br bond and the activated aromatic ring allows for the generation of radical intermediates under suitable conditions, such as photolysis, thermolysis, or through the action of radical initiators.

Copper-catalyzed reactions are known to proceed through radical intermediates, particularly in difluoroalkylation processes. mdpi.com For instance, the generation of a difluoromethyl radical can be achieved through single-electron transfer from an excited photocatalyst to a difluoroalkylation reagent. mdpi.com Although not involving this compound directly, a copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI) highlights the potential for complex transformations that may involve radical species. nih.gov

In a hypothetical scenario, the C-Br bond in this compound could undergo homolytic cleavage to form an aryl radical. This highly reactive intermediate could then participate in various reactions, such as hydrogen abstraction, addition to unsaturated systems, or coupling reactions. The reaction conditions, including the choice of solvent and the presence of radical traps or initiators, would significantly influence the outcome of such radical reactions.

The following table outlines a plausible, though hypothetical, mechanistic pathway for a radical reaction involving this compound based on known radical chemistry principles.

| Step | Description | Intermediate |

| 1. Initiation | Homolytic cleavage of the C-Br bond induced by UV light or a radical initiator. | 4-cyano-2,3-difluorophenyl radical and a bromine radical. |

| 2. Propagation | The aryl radical reacts with a hydrogen donor to form 2,3-difluorobenzonitrile (B1214704). | 2,3-difluorobenzonitrile. |

| 3. Termination | Combination of two radical species to form a stable product. | Dimerized products or reaction with other radical species in the medium. |

It is important to note that the actual reaction pathway and the stability of the intermediates would be influenced by the electronic effects of the fluorine and nitrile substituents on the phenyl radical.

Interactions with Metal Centers and Complexation Studies

The nitrile group and the halogen substituents of this compound make it a potential ligand for transition metal centers. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal, and the bromine and fluorine atoms can also participate in interactions with the metal center.

Studies on related fluorinated benzonitriles provide insight into the potential complexation behavior of this compound. For example, the reaction of various fluorinated benzonitriles with a zerovalent nickel fragment, [Ni(dippe)], has been investigated to understand the effect of fluorine substitution on the C-C bond activation of the nitrile group. acs.org These studies revealed an equilibrium between an η²-nitrile complex and a C-CN bond activation product. acs.org The thermodynamic parameters for this equilibrium were determined for 3-fluoro- and 4-fluorobenzonitrile, demonstrating the influence of the fluorine substituent's position on the stability of the metal complex. acs.org

The following interactive table summarizes the thermodynamic data for the equilibrium between the η²-nitrile complex and the C-CN activation product for related fluorobenzonitriles in different solvents. acs.org

| Compound | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₂₉₈ (kcal/mol) |

| 3-Fluorobenzonitrile | Toluene-d₈ | -4.3 ± 0.2 | -9.1 ± 0.7 | -1.6 ± 0.4 |

| 3-Fluorobenzonitrile | THF-d₈ | -2.1 ± 0.1 | -4.3 ± 0.5 | -0.8 ± 0.3 |

| 4-Fluorobenzonitrile | Toluene-d₈ | -5.1 ± 0.1 | -12.1 ± 0.5 | -1.5 ± 0.3 |

| 4-Fluorobenzonitrile | THF-d₈ | -2.7 ± 0.1 | -6.5 ± 0.3 | -0.8 ± 0.2 |

This data suggests that the complexation is enthalpically favored but entropically disfavored. The polarity of the solvent also plays a significant role in the thermodynamics of the complexation. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are common for aryl bromides. nih.govnih.gov While not a direct study of a stable complex, the mechanism of these reactions involves the formation of a transient organopalladium intermediate where the aryl group, derived from the bromo-benzonitrile, is bonded to the palladium center. Similarly, copper(I) bromide has been used in the synthesis of related bromo-benzonitriles, indicating an interaction between the copper center and the nitrile-containing aromatic compound. chemicalbook.com

Iv. Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,3 Difluorobenzonitrile

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations

The experimental vibrational spectra of 4-bromo-2,3-difluorobenzonitrile are expected to exhibit distinct bands corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibration is one of the most characteristic bands in the spectrum, typically appearing in the region of 2220-2240 cm⁻¹. This band is usually strong in the infrared spectrum and of variable intensity in the Raman spectrum.

The presence of halogen atoms also gives rise to signature vibrational modes. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range. The C-F stretching vibrations are anticipated to appear as strong bands in the IR spectrum, typically between 1100 cm⁻¹ and 1300 cm⁻¹. Due to the presence of two adjacent fluorine atoms, their symmetric and asymmetric stretching modes may be observed.

Interactive Table 1: Expected Vibrational Modes for this compound (Note: Wavenumber ranges are approximate and based on typical values for related functional groups and analysis of similar compounds.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium-Weak | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Aryl-Fluorine | 1100 - 1300 | Strong | Weak |

| C-H In-plane Bend | Aromatic C-H | 1000 - 1200 | Medium | Medium |

| C-Br Stretch | Aryl-Bromine | 500 - 650 | Medium-Strong | Strong |

| Ring Bending/Torsion | Aromatic Ring | < 800 | Medium-Weak | Medium-Weak |

To achieve a definitive assignment of the numerous vibrational modes, researchers often correlate experimental FTIR and Raman spectra with theoretical predictions from computational chemistry. researchgate.netasianjournalofphysics.com Density Functional Theory (DFT) calculations, commonly using the B3LYP functional with basis sets like 6-311++G(d,p), are frequently employed to model the molecular geometry and predict harmonic vibrational frequencies. researchgate.net

These computational methods allow for the simulation of the infrared and Raman spectra, which can then be compared with the experimental data. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between predicted and observed spectra. asianjournalofphysics.com Furthermore, Potential Energy Distribution (PED) analysis derived from these calculations provides a quantitative description of each normal mode, detailing the contribution of individual bond stretches, angle bends, and torsions. This approach eliminates ambiguity in band assignments, which is particularly useful for the complex fingerprint region of substituted benzonitriles. researchgate.net

Electronic Spectroscopy: UV-Visible Absorption and Photoacoustic Studies

UV-Visible spectroscopy provides information on the electronic transitions within the molecule, which are primarily associated with the π-electron system of the benzene (B151609) ring and the nitrile group.

The electronic spectrum of this compound is expected to be dominated by π→π* transitions originating from the aromatic ring. Substituted benzenes typically show two main absorption bands. The E-band (ethylenic), appearing at shorter wavelengths (around 200 nm), is intense, while the B-band (benzenoid), which shows more fine structure, appears at longer wavelengths (around 255-280 nm) and is less intense. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

In addition to the π→π* transitions, the presence of the nitrile group with its nitrogen lone pair allows for a weak n→π* (non-bonding to antibonding π) transition. This transition involves exciting an electron from the non-bonding orbital of the nitrogen atom into the antibonding π orbital of the C≡N bond. These transitions are typically of low intensity and may be observed as a shoulder on the tail of the much stronger B-band, often occurring at wavelengths longer than 270 nm.

The position and intensity of UV-Visible absorption bands can be influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, affects different electronic transitions in distinct ways.

For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, increasing the energy gap for the transition.

Conversely, π→π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by the polar solvent, thus reducing the energy gap of the transition. Studying the absorption spectrum of this compound in a range of solvents, from nonpolar (like hexane) to polar (like ethanol (B145695) or water), would allow for the experimental differentiation of these transition types.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be determined.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The proton at position 6 (H-6) would likely appear as a doublet of doublets, split by the adjacent proton (H-5) and the fluorine at position 2. The proton at position 5 (H-5) would appear as a doublet of doublets of doublets, coupled to H-6 and the two fluorine atoms at positions 2 and 3.

The ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbons directly bonded to the electronegative fluorine atoms (C-2, C-3) and the bromine atom (C-4) would be significantly influenced, showing characteristic chemical shifts and C-F coupling patterns.

The ¹⁹F NMR spectrum is particularly informative, expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as complex multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (F-H coupling).

Interactive Table 2: Predicted NMR Spectral Data for this compound (Note: Chemical shifts (δ) are approximate and coupling constants (J) are typical ranges.)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | H-5 | 7.4 - 7.8 | ddd | ³J(H-H) ≈ 7-9; ⁴J(H-F) ≈ 4-8; ⁵J(H-F) ≈ 1-3 |

| ¹H | H-6 | 7.6 - 8.0 | dd | ³J(H-H) ≈ 7-9; ⁴J(H-F) ≈ 6-10 |

| ¹³C | C-1 (C-CN) | 105 - 115 | t | ²J(C-F) ≈ 10-20 |

| ¹³C | C-2 (C-F) | 150 - 160 | dd | ¹J(C-F) ≈ 240-260; ²J(C-F) ≈ 15-25 |

| ¹³C | C-3 (C-F) | 145 - 155 | dd | ¹J(C-F) ≈ 240-260; ²J(C-F) ≈ 15-25 |

| ¹³C | C-4 (C-Br) | 115 - 125 | m | |

| ¹³C | C-5 | 130 - 140 | m | |

| ¹³C | C-6 | 115 - 125 | d | ³J(C-F) ≈ 3-5 |

| ¹³C | C-7 (CN) | 115 - 120 | s | |

| ¹⁹F | F-2 | -110 to -140 | d | ³J(F-F) ≈ 15-25 |

| ¹⁹F | F-3 | -120 to -150 | d | ³J(F-F) ≈ 15-25 |

1H, 13C, and 19F NMR Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum is anticipated to be the simplest, showing two distinct signals for the two aromatic protons. These signals would appear as doublets of doublets due to coupling with each other (ortho coupling) and with the neighboring fluorine atoms. The precise chemical shifts would be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.

¹³C NMR: The carbon NMR spectrum would be more complex, with seven distinct resonances corresponding to the seven carbon atoms in the molecule. The chemical shifts would be significantly affected by the attached atoms (Br, F, N) and their positions on the benzene ring. The carbon atoms bonded to fluorine would exhibit large one-bond C-F coupling constants. Similarly, smaller two- and three-bond C-F couplings would be observed for other carbon atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two separate signals for the two non-equivalent fluorine atoms at the 2- and 3-positions. These signals would likely appear as complex multiplets due to coupling with each other and with the adjacent aromatic protons.

A representative table of predicted NMR data is presented below. It is important to note that these are estimated values and require experimental verification.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.5 - 7.8 | dd | J(H,H), J(H,F) |

| 7.2 - 7.5 | dd | J(H,H), J(H,F) | |

| ¹³C | 150 - 160 (C-F) | d | J(C,F) |

| 145 - 155 (C-F) | d | J(C,F) | |

| 130 - 140 (C-Br) | s | ||

| 125 - 135 (C-H) | d | J(C,H) | |

| 120 - 130 (C-H) | d | J(C,H) | |

| 115 - 125 (C-CN) | s | ||

| 110 - 120 (CN) | s | ||

| ¹⁹F | -110 to -130 | m | J(F,F), J(F,H) |

| -120 to -140 | m | J(F,F), J(F,H) |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the ¹H and ¹³C NMR spectra and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the two aromatic protons by showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. It would be crucial for assigning the quaternary carbons, including those bonded to the bromine, fluorine, and nitrile groups, by observing correlations from the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms. In this case, it could help to confirm the relative positions of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Such a study would be essential for definitively determining its solid-state structure.

Analysis of Molecular Conformations and Geometries in the Crystalline State

An X-ray crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule in the crystalline state. This would allow for a detailed analysis of any distortions from ideal geometries caused by crystal packing forces and intramolecular steric and electronic effects.

V. Computational Chemistry and Theoretical Studies on 4 Bromo 2,3 Difluorobenzonitrile

Reactivity Prediction and Mechanistic Modeling

Transition State Calculations and Reaction Pathway Elucidation

Without access to published studies that have performed these specific computational analyses on 4-Bromo-2,3-difluorobenzonitrile, any attempt to provide data tables or detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

Application of Electrophilicity Descriptors (e.g., Local Electron Attachment Energy) for Reactivity Prediction

The reactivity of this compound can be quantitatively predicted using a variety of reactivity descriptors derived from DFT calculations. These descriptors help in understanding the molecule's susceptibility to chemical reactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's energy and distribution indicate the molecule's ability to accept an electron and highlight regions susceptible to nucleophilic attack, while the HOMO's energy relates to its electron-donating capability researchgate.net.

The energy gap between the HOMO and LUMO is a crucial indicator of molecular kinetic stability and chemical reactivity researchgate.net. A smaller energy gap suggests higher reactivity. Other global reactivity descriptors such as ionization energy, electron affinity, global hardness, and global electrophilicity index can be calculated to provide a comprehensive picture of the molecule's reactive nature. The influence of different solvents on these reactivity parameters can also be studied using computational models like the Polarizable Continuum Model (PCM) to simulate more realistic reaction conditions researchgate.net.

Local reactivity descriptors, such as the Fukui function and local electron attachment energy, pinpoint the specific atomic sites within the molecule that are most likely to participate in a reaction. For this compound, these calculations would likely identify the carbon atom of the nitrile group and the carbon atoms attached to the halogens as key sites for specific interactions.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ² / 2η (where μ is chemical potential) | Measures the stabilization in energy when the system acquires an additional electronic charge |

Simulation of Nucleophilic and Electrophilic Attack Mechanisms

Computational simulations are instrumental in elucidating the detailed mechanisms of nucleophilic and electrophilic attacks on this compound. By mapping the molecular electrostatic potential (MESP) surface, researchers can visualize the electron density distribution across the molecule. Regions with negative potential (typically colored red or yellow) are electron-rich and thus prone to electrophilic attack, while regions with positive potential (blue) are electron-deficient and are the likely targets for nucleophilic attack.

For this compound, the electronegative fluorine atoms and the nitrogen of the nitrile group would create a significant dipole moment and distinct electron-rich and electron-poor regions. The nitrogen atom would be a likely site for electrophilic interaction, whereas the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing effects of the fluoro and cyano groups, would be susceptible to nucleophilic attack. Transition state theory combined with DFT calculations can be used to model the reaction pathways, determine activation energies, and predict the most favorable reaction products.

Spectroscopic Property Prediction

Theoretical UV-Visible and Electronic Spectra Simulation (e.g., Time-Dependent DFT)

The electronic absorption properties of this compound can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). This method simulates the UV-Visible spectrum by calculating the energies of electronic transitions between molecular orbitals. The process typically begins with optimizing the molecule's ground-state geometry using DFT, often with a functional like B3LYP and a basis set such as 6-311++G(d,p) mdpi.com.

Following optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the main electronic transitions (e.g., S₀ → S₁) researchgate.net. These calculations can elucidate the nature of the transitions, such as π→π* or n→π*, which are characteristic of aromatic and nitrile-containing compounds. The inclusion of a solvent model is often crucial for achieving good agreement between theoretical and experimental spectra mdpi.comsharif.edu. The simulated spectrum provides valuable information for interpreting experimental data and understanding the molecule's photophysical behavior.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.015 | HOMO → LUMO (95%) |

| S₀ → S₂ | 260 | 0.120 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 225 | 0.350 | HOMO → LUMO+1 (92%) |

Calculation of NMR Parameters for Spectral Assignment

Theoretical calculations are a powerful aid in the assignment of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound researchgate.net.

The calculation involves computing the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. These absolute shielding values are then converted into chemical shifts (δ) by referencing them to the computed shielding of a standard reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts can then be compared with experimental data to provide unambiguous assignments for each proton and carbon atom in the molecule, which can be particularly useful for complex or substituted aromatic systems.

Intermolecular Interactions and Crystal Engineering

Halogen Bonding and its Influence on Supramolecular Assembly

The bromine atom in this compound plays a crucial role in directing its supramolecular assembly through halogen bonding. A halogen bond is a noncovalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule nih.govfrontiersin.org. The electron density on the surface of the bromine atom is anisotropic, leading to a region of positive electrostatic potential along the C-Br bond axis, which can attractively interact with electron-rich sites like the nitrogen atom of the nitrile group or a fluorine atom on a neighboring molecule.

These directional and specific halogen bonds (C−Br···N or C−Br···F) can act as powerful tools in crystal engineering, guiding the molecules to self-assemble into well-defined, one-, two-, or three-dimensional architectures rsc.org. The interplay between halogen bonding and other weaker interactions, such as π–π stacking, dictates the final crystal packing and influences the material's bulk properties. Understanding these interactions is key to designing crystalline materials with desired structures and functions.

Pi-Stacking and Van der Waals Interactions in Crystalline Architectures

The precise crystalline architecture of this compound, which would be determined through techniques like X-ray crystallography, is not extensively detailed in publicly available research. However, computational modeling provides significant insights into the non-covalent interactions that are likely to govern its solid-state packing. The interplay of π-stacking and van der Waals forces is crucial in defining the supramolecular assembly of aromatic molecules.

Theoretical calculations on benzene (B151609) derivatives offer a framework for understanding these interactions. For instance, studies on benzonitrile (B105546) homodimers have explored various geometric configurations, including face-to-face, anti-face-to-face, slipped-parallel, and T-shaped arrangements. researchgate.netbanglajol.info The interaction energy between molecules varies significantly with their orientation. For the benzonitrile dimer, the anti-face-to-face configuration is identified as the most stable, with a calculated minimum interaction energy of -11.51 kcal/mol at an intermolecular distance of 3.41 Å. banglajol.info This stability is attributed to a complex interplay of H-π, CN-π, and π-π interactions. banglajol.info

In the case of halogenated benzenes, such as chlorobenzene, the slipped-parallel arrangement is found to be the most stable, with an interaction energy of -11.14 kcal/mol at a distance of 3.65 Å. banglajol.info The presence of halogen atoms influences the electrostatic potential of the aromatic ring, which in turn affects the preferred packing motif. For this compound, the combination of electron-withdrawing fluorine and bromine atoms, along with the cyano group, would create a complex electronic profile that dictates the most favorable crystalline arrangement to maximize attractive electrostatic and dispersion forces while minimizing repulsion.

Symmetry-adapted perturbation theory (SAPT) is a computational method that can dissect the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and London dispersion forces. nih.gov Such analyses reveal that for π-stacking interactions, London dispersion forces are often the most significant contributors to the binding energy. nih.gov However, electrostatic interactions, influenced by the substituents on the benzene ring, play a critical role in determining the geometry of the molecular packing. nih.gov

The table below, derived from computational studies on similar aromatic dimers, illustrates the typical interaction energies and optimal distances for different stacking configurations.

| Dimer Configuration | Optimal Distance (Å) | Interaction Energy (kcal/mol) |

| Benzonitrile (Anti-face-to-face) | 3.41 | -11.51 |

| Benzonitrile (Face-to-face) | 3.48 | -8.15 |

| Chlorobenzene (Slipped-parallel) | 3.65 | -11.14 |

| Aniline (B41778) (Slipped-parallel) | 3.47 | -8.92 |

This data is based on computational studies of various benzene derivatives and serves as an illustrative guide to the types of interactions expected for this compound. researchgate.netbanglajol.info

Non-Linear Optical (NLO) Properties from Computational Models

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency mixing and optical switching. uou.ac.in Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can exhibit significant NLO responses. sci-hub.se Computational chemistry, primarily using Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the NLO properties of molecules. uou.ac.insci-hub.se

The NLO response of a molecule is characterized by its hyperpolarizability. For this compound, the presence of the electron-withdrawing cyano (-CN) group and the halogen atoms (Br, F) on the π-system of the benzene ring suggests the potential for NLO activity. The halogens and the nitrile group create a charge imbalance across the molecule, which is a key factor for a non-zero hyperpolarizability. sci-hub.se

Theoretical studies on halogenated donor-acceptor compounds have shown that the nature of the halogen atom can influence the NLO response. sci-hub.se The computational approach typically involves geometry optimization of the molecule followed by the calculation of its electronic properties in the presence of an electric field. Methods like CAM-B3LYP with appropriate basis sets have been successfully used to study the NLO properties of halogenated organic dyes. sci-hub.se

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. Computational methods calculate the components of this tensor, and the total hyperpolarizability (β_tot) is then determined. A high β value is indicative of a strong NLO response.

The structure-property relationship in NLO materials is guided by several factors:

π-Conjugation: A larger π-conjugated system generally leads to a higher hyperpolarizability.

HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with a larger β value. sci-hub.se This is because a smaller energy gap facilitates electronic transitions that contribute to the NLO response.

Computational studies on substituted benzonitriles and other aromatic systems provide a basis for predicting the NLO behavior of this compound. The table below presents calculated hyperpolarizability values for some related compounds, illustrating the effect of different substituents.

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β_tot) (a.u.) |

| p-Nitroaniline | ~6.9 | ~4.5 | ~9200 |

| 2-Nitrotoluene-Iodine | - | 4.02 | Highest in series |

| Dye 5 (triamine-chlorophenyl) | - | - | ~4600 |

| Dye 6 (triamine-bromophenyl) | - | - | ~4600 |

This data is compiled from computational studies on various NLO-active molecules and is intended to provide a comparative context. uou.ac.insci-hub.se The values for p-nitroaniline are well-established reference points in NLO studies.

For this compound, a detailed computational analysis would be required to quantify its specific hyperpolarizability. Such a study would involve optimizing its molecular geometry and calculating the electronic response to an applied electric field using DFT methods. The results would elucidate the relationship between its specific substitution pattern and its potential as an NLO material.

Vii. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Regioselectivity

Current synthetic routes to halogenated and fluorinated benzonitriles often involve multi-step processes that may suffer from modest yields and the use of hazardous reagents. Future research will likely focus on developing more efficient and sustainable synthetic strategies. The goal is to maximize the incorporation of atoms from reactants into the final product (atom economy) and to precisely control the position of functional groups (regioselectivity).

Key areas for exploration include:

Direct C-H Functionalization: Developing catalytic systems that can directly introduce the cyano or bromo group onto a 2,3-difluorobromobenzene or 2,3-difluorobenzonitrile (B1214704) scaffold, respectively. This would eliminate pre-functionalization steps, reducing waste and improving efficiency.

Flow Chemistry: Utilizing continuous flow reactors for synthesis can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. vapourtec.com

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer unparalleled regioselectivity under mild, environmentally friendly conditions.

Deeper Mechanistic Understanding of Complex Catalytic and Nucleophilic Reactions

The reactivity of 4-Bromo-2,3-difluorobenzonitrile is dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the carbon-bromine bond is a handle for transition-metal-catalyzed cross-coupling reactions. ossila.com

Future mechanistic studies should aim to:

Elucidate SNAr Regioselectivity: Investigate the factors that govern which fluorine atom is preferentially displaced by a nucleophile. This involves studying the kinetics and thermodynamics of the formation of the Meisenheimer complex intermediate at different positions. vapourtec.com The electron-withdrawing nitrile group significantly influences the reactivity of the ring, making it electron-deficient and susceptible to nucleophilic attack. vapourtec.commasterorganicchemistry.com

Optimize Cross-Coupling Reactions: Systematically study various palladium, nickel, or copper catalysts and ligands to understand their effect on the efficiency and scope of reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations at the C-Br bond. ossila.com This would expand the range of functionalities that can be introduced at this position.

Investigate Ortho-Lithiation: Explore directed ortho-lithiation strategies, where the fluorine or nitrile groups could direct metallation to an adjacent C-H bond, opening pathways to novel tetrasubstituted benzene (B151609) derivatives.

Table 1: Potential Reaction Pathways for Mechanistic Studies

| Reaction Type | Reactive Site | Potential Coupling Partner/Nucleophile | Key Research Question |

| Nucleophilic Aromatic Substitution (SNAr) | C-F positions | Amines, Alkoxides, Thiolates | What factors determine regioselective substitution at C-2 vs. C-3? |

| Suzuki Coupling | C-Br bond | Aryl/Alkenyl Boronic Acids | Which catalyst systems provide the highest yield and turnover number? |

| Stille Coupling | C-Br bond | Organostannanes | How can tin byproducts be minimized for greener synthesis? ossila.com |

| Buchwald-Hartwig Amination | C-Br bond | Primary/Secondary Amines | What is the scope of amines that can be coupled effectively? |

Integration of Advanced Computational Modeling for Accelerated Property Prediction and Material Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) and other methods can be used to model the electronic structure, reactivity, and spectral properties of this compound and its derivatives.

Future computational efforts should focus on:

Reactivity Prediction: Calculating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital Analysis: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict electronic transitions and potential applications in optoelectronics. researchgate.net

Virtual Screening: Creating virtual libraries of derivatives by computationally modifying the parent molecule and predicting their properties (e.g., binding affinity to a biological target, electronic properties for a material). This accelerates the discovery of new drug candidates and functional materials.

Simulating Spectra: Accurately predicting spectroscopic data (NMR, IR, Raman) to aid in the characterization of new compounds synthesized from this building block. researchgate.netresearchgate.net

Expansion of Applications in Emerging Fields

The versatility of this compound makes it an attractive starting point for synthesizing complex molecules for a variety of applications.

Optoelectronics: The compound can serve as a building block for organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) or room-temperature phosphorescence. ossila.com The rigid, electronically-tuned structures that can be derived from it are crucial for high quantum yields.

Advanced Therapeutic Modalities: As a molecular scaffold, it is used in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its derivatives are being investigated for various therapeutic areas. For example, related fluorobenzonitriles have been used to prepare antimutagenic compounds. ossila.com Future work could explore its incorporation into targeted protein degraders (PROTACs), covalent inhibitors, or novel antibiotics.

Table 2: Potential Applications and Target Molecules

| Field | Target Molecule Class | Desired Property | Role of this compound |

| Optoelectronics | Carbazole derivatives, Donor-Acceptor molecules | High Quantum Yield, Room-Temperature Phosphorescence | Provides a rigid, electron-withdrawing core structure. |

| Therapeutics | Kinase Inhibitors, GPCR Modulators | High Binding Affinity, Metabolic Stability | Serves as a key intermediate or scaffold. |

| Agrochemicals | Herbicides, Fungicides | Potency, Environmental Persistence | Forms the core of the active ingredient. |